7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine
Overview
Description
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound that features both a piperidine and an azepine ring Piperidine is a six-membered ring containing one nitrogen atom, while azepine is a seven-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol can yield substituted piperidines . Another method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For instance, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other proteins . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Azepine: A seven-membered ring with one nitrogen atom.
Piperine: An N-acylpiperidine found in plants of the Piperaceae family.
Uniqueness
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its combination of piperidine and azepine rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
7-piperidin-3-yl-3,4,5,6-tetrahydro-2H-azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10,12H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDIERZPFTUEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2CCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242423 | |
Record name | 3,4,5,6-Tetrahydro-7-(3-piperidinyl)-2H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-42-1 | |
Record name | 3,4,5,6-Tetrahydro-7-(3-piperidinyl)-2H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrahydro-7-(3-piperidinyl)-2H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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